molecular formula C27H25ClN2O6S B11636031 ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11636031
M. Wt: 541.0 g/mol
InChI Key: GYEPLYIQQYSLFJ-LSDHQDQOSA-N
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Description

Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: This step involves the condensation of a suitable diketone with an amine to form the pyrrole ring.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may yield alcohols.

Scientific Research Applications

Ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, if it has antimicrobial properties, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[2-(4-chlorophenyl)-3-(4-methoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-[2-(4-bromophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of ethyl 2-[2-(4-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and the resulting biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic properties, potency, or selectivity for certain molecular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H25ClN2O6S

Molecular Weight

541.0 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-chlorophenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H25ClN2O6S/c1-5-35-18-11-12-19(14(3)13-18)22(31)20-21(16-7-9-17(28)10-8-16)30(25(33)23(20)32)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+

InChI Key

GYEPLYIQQYSLFJ-LSDHQDQOSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Cl)O)C

Origin of Product

United States

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